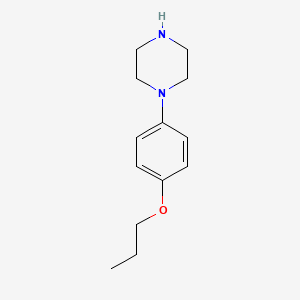![molecular formula C15H10N4O4 B12558175 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one CAS No. 181359-63-7](/img/structure/B12558175.png)
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl diazenyl group, and a dihydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one can be achieved through a series of organic reactions. One efficient method involves the Cu-promoted C–H activation, nitroalkylation, and intramolecular cyclization tandem processes. This method utilizes 8-aminoquinoline-assisted coupling of benzamides with nitroalkanes, followed by C–H activation, nitroalkylation, and intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow microreactor systems may also be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers.
Reduction: The nitrophenyl diazenyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxime ethers, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Mécanisme D'action
The mechanism of action of 3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitrophenyl diazenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyimino-1-isoindolinones: These compounds share the hydroxyimino group and have similar reactivity.
Trifluoromethylated hydroxyimino tetrahydrobenzofuranones: These compounds also contain a hydroxyimino group and are used in similar applications
Uniqueness
3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
181359-63-7 |
|---|---|
Formule moléculaire |
C15H10N4O4 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
3-hydroxyimino-2-[(3-nitrophenyl)diazenyl]inden-1-one |
InChI |
InChI=1S/C15H10N4O4/c20-15-12-7-2-1-6-11(12)13(18-21)14(15)17-16-9-4-3-5-10(8-9)19(22)23/h1-8,14,21H |
Clé InChI |
PESPDIAXJKNIBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO)C(C2=O)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)





![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)




![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

